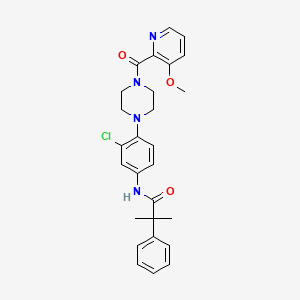
Y2 Antagonist 36
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Y2 Antagonist 36 is a compound that selectively inhibits the Y2 receptor, a subtype of the neuropeptide Y receptor family. These receptors are involved in various physiological processes, including appetite regulation, energy homeostasis, and stress response . The compound has garnered interest for its potential therapeutic applications in treating conditions such as obesity, anxiety, and neurodegenerative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Y2 Antagonist 36 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the use of solid-phase peptide synthesis, where amino acids are sequentially added to a growing peptide chain anchored to a solid support . The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide and activators such as 1-hydroxybenzotriazole .
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers to ensure high yield and purity. The process includes purification steps such as high-performance liquid chromatography and lyophilization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Y2 Antagonist 36 undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, affecting the compound’s stability and activity.
Reduction: Reduction reactions are used to break disulfide bonds within the peptide structure.
Substitution: Amino acid residues can be substituted to enhance the compound’s stability and receptor affinity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, receptor affinity, and reduced aggregation .
Aplicaciones Científicas De Investigación
Y2 Antagonist 36 has a wide range of scientific research applications:
Mecanismo De Acción
Y2 Antagonist 36 exerts its effects by selectively binding to the Y2 receptor, thereby inhibiting its activity . This inhibition affects the release of neuropeptide Y and other neurotransmitters, modulating various physiological processes such as appetite regulation and stress response . The molecular targets include the presynaptic neurons in the central nervous system, where Y2 receptors are predominantly located .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-JNJ-31020028: Another Y2 receptor antagonist with similar applications in PET imaging studies.
BIIE0246: A non-peptide Y2 receptor antagonist used in various scientific studies.
Uniqueness
Y2 Antagonist 36 is unique due to its high selectivity and potency for the Y2 receptor, making it a valuable tool in both research and therapeutic applications . Its stability and ability to undergo various chemical modifications further enhance its utility in scientific studies .
Propiedades
Fórmula molecular |
C27H29ClN4O3 |
|---|---|
Peso molecular |
493.0 g/mol |
Nombre IUPAC |
N-[3-chloro-4-[4-(3-methoxypyridine-2-carbonyl)piperazin-1-yl]phenyl]-2-methyl-2-phenylpropanamide |
InChI |
InChI=1S/C27H29ClN4O3/c1-27(2,19-8-5-4-6-9-19)26(34)30-20-11-12-22(21(28)18-20)31-14-16-32(17-15-31)25(33)24-23(35-3)10-7-13-29-24/h4-13,18H,14-17H2,1-3H3,(H,30,34) |
Clave InChI |
WIHRUDKZTYLJLT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC=N4)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-bromobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14084091.png)
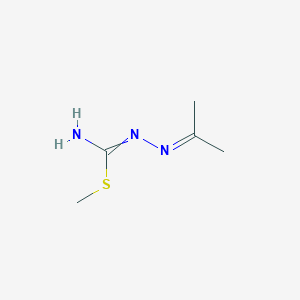
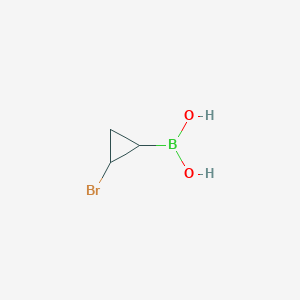
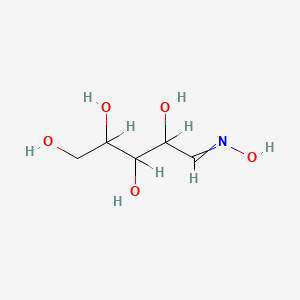

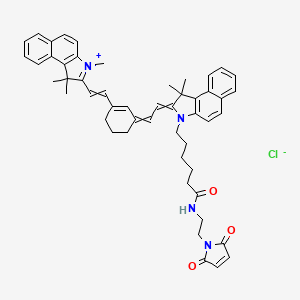

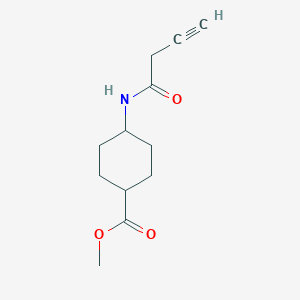
![2-Chloro-4-methoxy-6-[(4-methoxyphenyl)methoxy]pyridine](/img/structure/B14084131.png)
![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)
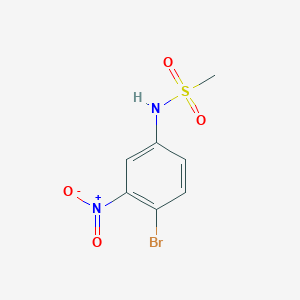
![Acetamide, 2-(hydroxyimino)-N-[4-(1-methylethyl)phenyl]-](/img/structure/B14084146.png)
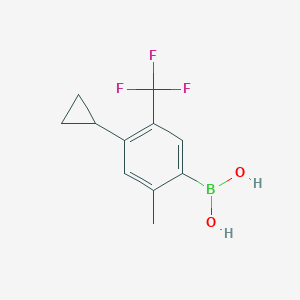
![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
